Aripiprazole USP RC H

Pharmaceutical Quality Control HPLC Method Development Impurity Profiling

Aripiprazole USP RC H (CAS 1796928-63-6) is the official USP reference standard for the deethylene/butoxy-extended process impurity (MW 520.5, ΔMW +72.1 Da vs API, XLogP3-AA 5.2). It serves as the essential upper anchor for HPLC linearity validation, capturing high-MW impurities that elute late in the gradient and would otherwise go undetected. Indispensable for ANDA filing, AMV, and GMP batch release. Lot-specific USP CoA ensures audit-ready documentation. Secondary standard PHR2324 provides multi-traceability to USP and EP for routine use.

Molecular Formula C27H35Cl2N3O3
Molecular Weight 520.495
CAS No. 1796928-63-6
Cat. No. B566297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole USP RC H
CAS1796928-63-6
SynonymsUSP Aripiprazole Related Compound H
Molecular FormulaC27H35Cl2N3O3
Molecular Weight520.495
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33)
InChIKeySDWHJXDNWRPQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aripiprazole USP RC H (CAS 1796928-63-6): Reference Standard for Aripiprazole Impurity Profiling


Aripiprazole USP Related Compound H (CAS 1796928-63-6) is a United States Pharmacopeia (USP) official reference standard for the atypical antipsychotic drug aripiprazole, cataloged under USP No. 1042714 . Chemically, it is 7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one, with molecular formula C₂₇H₃₅Cl₂N₃O₃ and molecular weight 520.5 g/mol . Also referred to as Deethylene Aripiprazole, this compound is a process-related impurity that arises during aripiprazole synthesis and is supplied as a neat solid stored at 2–8 °C, intended exclusively for analytical quality control, method validation (AMV), ANDA filing, and commercial batch release testing . Its computed XLogP3-AA of 5.2 reflects substantially higher lipophilicity than the aripiprazole API (log P ~3.6), a property that directly governs chromatographic retention behavior in compendial HPLC methods .

Why Aripiprazole USP RC H (CAS 1796928-63-6) Cannot Be Substituted by Other Aripiprazole-Related Standards


Each USP-designated aripiprazole related compound reference standard is chemically distinct and serves a specific, non-interchangeable analytical function within the compendial monograph. Aripiprazole USP RC H differs fundamentally from its pharmacopeial counterparts: Related Compound B (CAS 889443-20-3, MW 235.28) is a simple hydroxybutoxy-quinolinone fragment; Related Compound C (CAS 119532-26-2) is 1-(2,3-dichlorophenyl)piperazine hydrochloride, a synthetic intermediate; Related Compound F (CAS 573691-09-5, MW 464.4) is the N-oxide derivative used for system suitability resolution; and Related Compound G (CAS 129722-25-4, MW ~446.4) is dehydroaripiprazole, a degradation marker . RC H is uniquely the deethylene/butoxy-extended analog with a molecular weight of 520.5 g/mol, substantially larger than the parent aripiprazole API (MW 448.4, CAS 129722-12-9) . This mass difference (ΔMW = +72.1 Da vs. API) makes RC H indispensable as a retention time marker for high-molecular-weight process impurities that would otherwise co-elute or go undetected in standard HPLC methods optimized for the API and smaller impurity windows .

Quantitative Differentiation Evidence for Aripiprazole USP RC H (CAS 1796928-63-6) vs. Closest Analogs


Molecular Weight Differentiation: Aripiprazole USP RC H (520.5 Da) vs. Aripiprazole API (448.4 Da) and Related Compound F (464.4 Da)

Aripiprazole USP RC H exhibits a molecular weight of 520.5 g/mol, making it the heaviest among the routinely used USP aripiprazole related compound standards . In comparison, the aripiprazole API (CAS 129722-12-9) has MW 448.4 g/mol, and Related Compound F (N-oxide, CAS 573691-09-5) has MW 464.4 g/mol . This mass differential of +72.1 Da versus the API and +56.1 Da versus RC F provides a unique high-mass reference point for detecting and quantifying dimeric or chain-extended process impurities that fall outside the calibration range of lower-MW standards . In the QSRR model published by Nikolic et al. (2013) for aripiprazole and its nine impurities, molecular weight was identified as a key descriptor correlating with retention time (R² = 0.899 for the full model), confirming that higher-MW impurities like RC H occupy a distinct chromatographic region .

Pharmaceutical Quality Control HPLC Method Development Impurity Profiling

Lipophilicity Differentiation: XLogP3-AA 5.2 for Aripiprazole USP RC H vs. LogP ~3.6 for Aripiprazole API

The computed lipophilicity of Aripiprazole USP RC H, expressed as XLogP3-AA of 5.2, is substantially higher than the log P of the aripiprazole API (~3.6) . This 1.6 log unit difference corresponds to an approximately 40-fold increase in octanol-water partition coefficient, classifying RC H as a highly lipophilic impurity that will be strongly retained on reversed-phase columns (C18) under compendial gradient conditions . In the chromatographic impurity study by Segall et al., impurities with log D > 2.5 were observed to have significantly longer retention than less lipophilic species at acidic pH, and RC H's log P value of 5.2 places it among the most retained species in the impurity profile, requiring specific gradient capacity for elution .

Chromatographic Retention Lipophilicity Method Selectivity

USP Pharmacopeial Traceability: Official Reference Standard Status vs. Non-Compendial Alternatives

Aripiprazole USP RC H (Catalog No. 1042714) is an official United States Pharmacopeia Reference Standard, manufactured and released under USP authority with a priced listing of USD $847.00 per 25 mg vial . In contrast to non-compendial 'impurity standards' offered by commercial suppliers—which may vary in purity specification (e.g., NLT 98% by HPLC) and lack USP batch-specific Certificates of Analysis—the USP standard carries a defined Valid Use Date, is accompanied by a USP Certificate or Product Information Sheet, and is sourced from Japan under chemical synthesis origin . The Sigma-Aldrich Pharmaceutical Secondary Standard PHR2324, traceable to USP 1042714, provides a cost-effective alternative for routine QC laboratories while maintaining metrological traceability to the primary USP standard, certified under ISO 17034 and ISO/IEC 17025 .

Regulatory Compliance ANDA Filing GMP Quality Control

Structural Differentiation: Extended Butoxy-Butoxy Linker Chain vs. Aripiprazole API and Other USP Related Compounds

The defining structural feature of Aripiprazole USP RC H is its extended butoxy-butoxy spacer chain linking the dihydroquinolinone core to the 2,3-dichlorophenylpiperazine moiety, resulting in a molecular formula of C₂₇H₃₅Cl₂N₃O₃ . This contrasts with the aripiprazole API, which contains a single butoxy linker (C₂₃H₂₇Cl₂N₃O₂), and Related Compound G (dehydroaripiprazole), which features a quinoline core rather than a dihydroquinolinone (C₂₃H₂₅Cl₂N₃O₂) . The additional –O(CH₂)₄– extension in RC H (net addition of C₄H₈O vs. the API) is believed to arise from over-reaction during the alkylation step of aripiprazole synthesis, where excess 1,4-dibromobutane or 1,4-butanediol-derived intermediates react with both hydroxyl groups of the carbostyril intermediate . This structural uniqueness makes RC H a specific marker for process control at the alkylation stage, distinct from degradation markers such as RC F (N-oxide) or RC G (dehydro) .

Synthetic Process Impurity Structure Elucidation Chromatographic Selectivity

Priority Application Scenarios for Aripiprazole USP RC H (CAS 1796928-63-6) in Pharmaceutical R&D and QC


ANDA Filing: Compendial Organic Impurity Profiling per USP–NF Aripiprazole Monograph

Generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for aripiprazole tablets or orally disintegrating tablets must demonstrate that their product's impurity profile meets USP acceptance criteria. Aripiprazole USP RC H (1042714) is the official reference standard for identifying and quantifying this specific high-MW process impurity (ΔMW +72.1 Da vs. API) in both the drug substance and finished dosage form . The USP HPLC gradient method (UV 254 nm, C18 column, acetonitrile/0.05% TFA) uses RC H to establish system suitability for lipophilic impurities with XLogP3-AA of 5.2, which elute late in the gradient and require specific resolution verification . Using a non-compendial alternative lacking lot-specific USP traceability documentation may result in ANDA deficiency letters from the FDA .

Synthetic Process Optimization: Monitoring Alkylation Step Efficiency in Aripiprazole Manufacturing

RC H is formed as a process-related impurity during the alkylation step of aripiprazole synthesis, where the carbostyril intermediate reacts with a bis-alkylating agent (e.g., 1,4-dibromobutane) to generate the extended butoxy-butoxy side chain (C₂₇H₃₅Cl₂N₃O₃ vs. API C₂₃H₂₇Cl₂N₃O₂) . Process chemists can use RC H as a marker to fine-tune reaction stoichiometry, temperature, and reaction time to minimize over-alkylation. Quantitative tracking of RC H levels across process development batches, benchmarked against the compendial limit, provides a direct metric for process capability (Cpk) assessment, which is distinct from monitoring degradation markers like RC F (N-oxide) or RC G (dehydro) that reflect downstream stability rather than synthesis control .

HPLC Method Development and Validation: Establishing Linearity for High-Molecular-Weight Impurities

In RP-HPLC method validation for aripiprazole impurity testing, the QSRR model by Nikolic et al. (2013) demonstrated that molecular weight is a critical descriptor for retention time prediction (R² = 0.899), and the nine-impurity separation method established that impurities spanning a broad MW range (from ~235 to >500 Da) require distinct calibration ranges . RC H, with MW 520.5 g/mol, serves as the upper anchor for linearity validation; excluding RC H from the impurity mix means the validated linear range may not extend to high-MW process impurities, potentially resulting in quantitation errors or undetected peaks during batch release . The Sigma-Aldrich Secondary Standard PHR2324 offers multi-traceability to USP 1042714 and EP standards in a 100 mg format, facilitating routine method development use .

GMP Quality Control Release Testing: Ensuring Batch-to-Batch Consistency

For GMP batch release of aripiprazole drug substance (NLT 98.0% and NMT 102.0% assay on dried basis per USP), the organic impurities section of the USP monograph requires identification and quantification of specified related compounds . RC H (USP 1042714) provides a certified reference point with a defined Valid Use Date and lot-specific USP Certificate of Analysis, ensuring audit-ready documentation for regulatory inspections . The secondary standard PHR2324, certified under ISO 17034 and ISO/IEC 17025, offers a cost-effective daily-use alternative while maintaining full traceability to the primary USP standard, with 2–8 °C storage conditions ensuring stability .

Quote Request

Request a Quote for Aripiprazole USP RC H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.